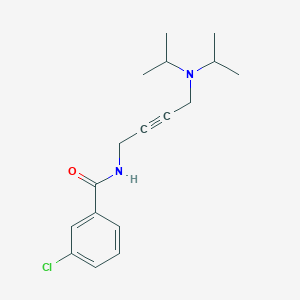
3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a useful research compound. Its molecular formula is C17H23ClN2O and its molecular weight is 306.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antipsychotic Potential : One study investigates substituted benzamide derivatives, including compounds similar to 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, for their potential as atypical antipsychotic agents. These compounds were evaluated for their binding abilities to dopamine and serotonin receptors and showed promise as potential antipsychotic agents due to their in vitro and in vivo activities (Norman et al., 1996).
Synthesis and Evaluation for Antipsychotic Properties : Another study focused on synthesizing and evaluating heterocyclic analogues of a similar compound, 1192U90, for potential antipsychotic properties. These analogues were assessed for their affinity to dopamine and serotonin receptors. Some derivatives showed potent in vivo activities, suggesting potential as antipsychotic agents (Norman et al., 1996).
Chemical Synthesis Applications : The reaction of diisopropyl formamide with lithium diisopropylamide, which is a step in the synthesis of similar compounds, was studied. This reaction forms the carbonyl anion, useful in synthesizing α-hydroxy and α-keto acids (Fraser & Hubert, 1974).
Analgesic and Anti-inflammatory Properties : Research on phthaloylimidoalkyl derivatives, which are structurally related, revealed significant anti-inflammatory and analgesic properties. The study highlights how the length of the alkyl chain affects the activity of these compounds (Okunrobo & Usifoh, 2006).
Photocatalytic Degradation : A study explored the use of adsorbent supports for titanium dioxide loading in the photodecomposition of propyzamide, a compound similar to this compound. This research highlights the potential environmental applications of such compounds in reducing toxic intermediates in solutions (Torimoto et al., 1996).
Antimycobacterial Evaluation : A study on alkylamino derivatives of N-benzylpyrazine-2-carboxamide, which shares structural similarities, showed significant activity against Mycobacterium tuberculosis and other mycobacterial strains, suggesting potential antimycobacterial applications (Servusová-Vaňásková et al., 2015).
Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides, similar in structure, revealed their potential as selective class III agents in cardiac electrophysiological activity. This could have implications in the treatment of arrhythmias (Morgan et al., 1990).
Synthesis and Biological Screening : A study on the synthesis of 4-benzyl-2H-phthalazine derivatives, which are structurally related, explored their antimicrobial activities. Some compounds showed promising effects against various bacteria and fungi (El-Wahab et al., 2011).
Inhibitors of Type III Secretion in Yersinia : Research on compounds like 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide as type III secretion inhibitors in Yersinia, suggests potential use in preventing or treating bacterial infections (Kauppi et al., 2007).
将来の方向性
: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12548-12558. Link
: Benchchem. (n.d.). CAS No. 1351589-11-1 (3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide). Link
: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications. Link
特性
IUPAC Name |
3-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-13(2)20(14(3)4)11-6-5-10-19-17(21)15-8-7-9-16(18)12-15/h7-9,12-14H,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZUFRPVPIVQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC(=CC=C1)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

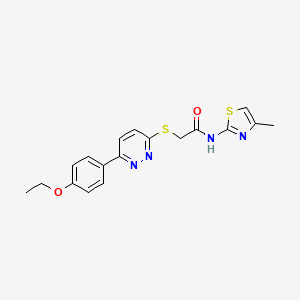
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)

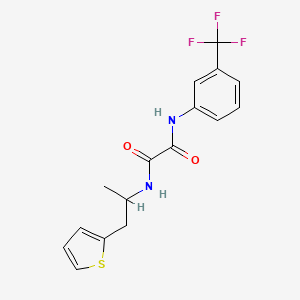
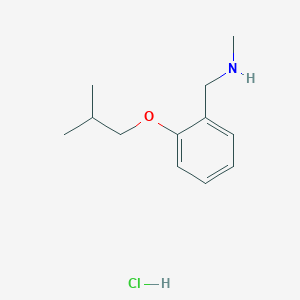
![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)
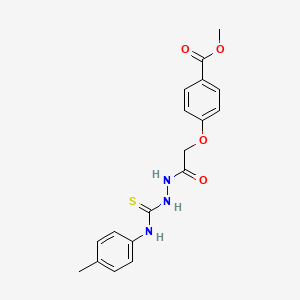
![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)
![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
